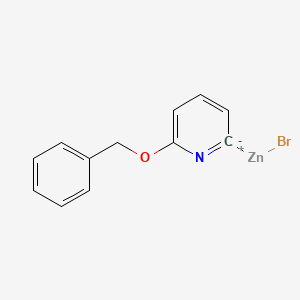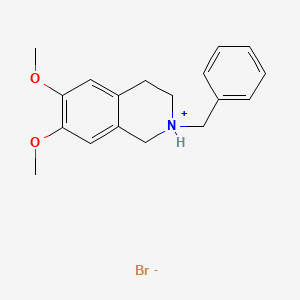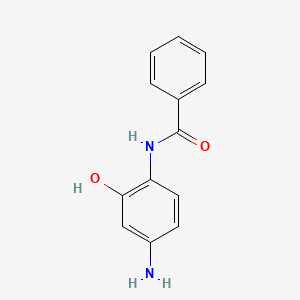![molecular formula C9H10BiNO3 B13729619 8-[(Dihydroxybismuthino)oxy]quinoline CAS No. 42324-04-9](/img/structure/B13729619.png)
8-[(Dihydroxybismuthino)oxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[(Dihydroxybismuthino)oxy]quinoline is a chemical compound with the molecular formula C9H8BiNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its unique structure, which includes a bismuth atom coordinated to the quinoline ring through an oxygen atom. The presence of bismuth imparts distinctive chemical properties to the compound, making it of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Dihydroxybismuthino)oxy]quinoline typically involves the reaction of 8-hydroxyquinoline with a bismuth-containing reagent. One common method is the reaction of 8-hydroxyquinoline with bismuth nitrate in the presence of a suitable solvent, such as ethanol or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification of the product is typically achieved through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
8-[(Dihydroxybismuthino)oxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the bismuth center.
Substitution: The compound can participate in substitution reactions where the bismuth atom is replaced by other metal atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halides or other metal salts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various bismuth-containing reduced species .
科学研究应用
8-[(Dihydroxybismuthino)oxy]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in treating infections.
Medicine: Research is ongoing into its potential as an anticancer agent due to its ability to interact with biological molecules.
Industry: It is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions
作用机制
The mechanism of action of 8-[(Dihydroxybismuthino)oxy]quinoline involves its ability to form stable complexes with metal ions. This property is crucial for its biological activity, as it can inhibit the function of metal-dependent enzymes in microorganisms, leading to antimicrobial effects. In cancer research, the compound’s ability to chelate metal ions is being explored for its potential to disrupt metal-dependent processes in cancer cells .
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties but without the bismuth atom.
8-Mercaptoquinoline: A thiol analogue with different reactivity due to the presence of a sulfur atom.
8-Nitroquinoline: A nitro-substituted derivative with distinct electronic properties
Uniqueness
8-[(Dihydroxybismuthino)oxy]quinoline is unique due to the presence of the bismuth atom, which imparts specific chemical and biological properties not found in other quinoline derivatives. This makes it particularly valuable in applications requiring strong metal chelation and antimicrobial activity .
属性
CAS 编号 |
42324-04-9 |
|---|---|
分子式 |
C9H10BiNO3 |
分子量 |
389.16 g/mol |
InChI |
InChI=1S/C9H7NO.Bi.2H2O/c11-8-5-1-3-7-4-2-6-10-9(7)8;;;/h1-6,11H;;2*1H2/q;+1;;/p-1 |
InChI 键 |
USJULHZFGFGGBZ-UHFFFAOYSA-M |
规范 SMILES |
C1=CC2=C(C(=C1)O[Bi])N=CC=C2.O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]-](/img/structure/B13729539.png)

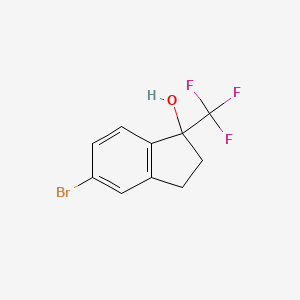
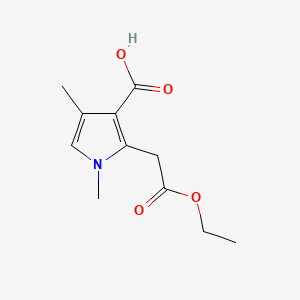

![6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole](/img/structure/B13729578.png)
![4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester](/img/structure/B13729583.png)
![3-[7,7,19,19-tetramethyl-20-[4-oxo-4-(2,3,5,6-tetrafluorophenoxy)butyl]-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13729590.png)
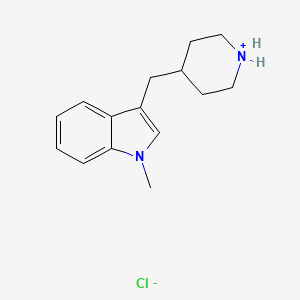
![methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13729603.png)
![9-Azabicyclo[3.3.1]nonan-3-one HCl](/img/structure/B13729606.png)
